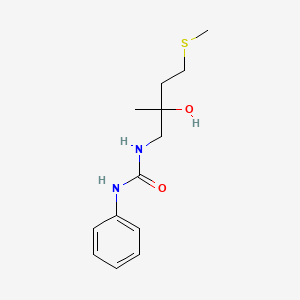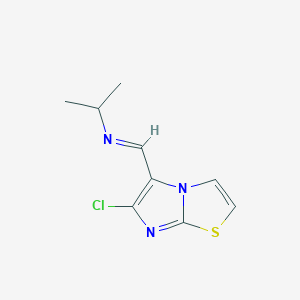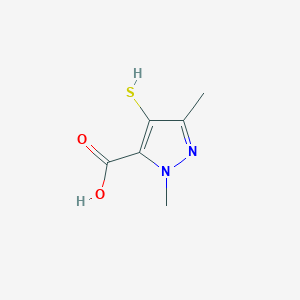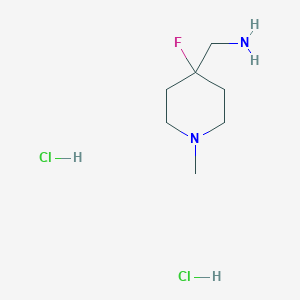
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanophase Separation in Polyurethane Elastomers
Polyurethanes synthesized from methylenebis (phenyl isocyanate), butanediol, and polyether or polyester polyols, including those with –OH functional groups, exhibit nanophase separation. The interactions among end-groups and their contribution to phase separation highlight the influence of molecular structure on the polymer's physical properties. This research can be foundational in understanding the behavior of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea when integrated into similar polymer systems (Pukánszky et al., 2008).
Biobased Polyurethane Networks
The development of biobased polyurethanes utilizing fatty-acid-based aromatic triols showcases a sustainable approach to polymer synthesis. Such networks, featuring hard-segment contents up to 50%, demonstrate the potential for creating environmentally friendly materials with phase-separated structures. This approach aligns with exploring sustainable alternatives for chemicals like this compound in polymer applications (Lligadas et al., 2007).
Synthesis of Heterocycles
The compound 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, similar in functional group arrangement to this compound, has been utilized in the synthesis of various heterocycles. This demonstrates the chemical's versatility in synthesizing biologically active compounds, suggesting potential pharmaceutical applications for similar chemicals (Mahata et al., 2003).
Electrochemical Studies of Polyurethane Elastomers
Research into the electrochemical properties of derivatives like 1-phenyl-4-butyldithiocarboxylate-5-hydroxypyrazol provides insights into their potential as collector agents in mineral sulfide flotation. This indicates possible industrial applications in mining and materials processing for this compound and related compounds (Córdova et al., 2000).
Anticancer Drug Development
The study of amino acetate functionalized Schiff base organotin(IV) complexes showcases the potential of using this compound derivatives in the synthesis of anticancer drugs. These compounds have shown significant cytotoxicity against various human tumor cell lines, underscoring the potential for medical applications (Basu Baul et al., 2009).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZQTYASFFNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-((3aR,4S,7R,7aS)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657956.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)



![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2657965.png)

![6-{[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2657971.png)





![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)
